7-Amino-3-methylbenzofuran-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
7-amino-3-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-4-12-9-6(5)2-3-7(11)8(9)10/h2-4,11H,10H2,1H3 |
InChI Key |
DTPJYEGIQWTFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2N)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of Benzofuran Systems
Regioselective Functionalization of the Benzofuran (B130515) Core
Achieving regioselectivity in the functionalization of substituted benzofurans is a key challenge in their synthetic application. The inherent reactivity of the benzofuran nucleus, combined with the directing effects of existing substituents, determines the position of new functional groups.
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds like benzofurans, as it avoids the need for pre-functionalized substrates. mdpi.com Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, is a common approach for activating and functionalizing specific C-H bonds. mdpi.comtue.nl
For the benzofuran core, the C2 and C3 positions on the furan (B31954) ring are generally the most reactive sites for C-H functionalization. The relative reactivity of these positions can be influenced by the reaction conditions and the substituents present on the molecule. researchgate.net In 3-substituted benzofurans, such as 7-Amino-3-methylbenzofuran-6-ol, C-H functionalization is often directed to the C2 position. Various catalytic systems have been developed for the arylation, acylation, and alkylation of the benzofuran C2-position. researchgate.netmdpi.com
The electron-donating amino and hydroxyl groups on the benzene (B151609) ring of this compound would likely activate the C4 and C5 positions for electrophilic C-H functionalization, although this can be harder to achieve selectively without directing groups.
Table 1: Representative C-H Functionalization Strategies for Benzofuran Systems
| Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|
| Pd(OAc)₂ / P(o-tol)₃ | C2 | Acylation | researchgate.net |
| Rh(III) complexes | C2 | Alkenylation | figshare.com |
| Ru(II) complexes | C2 | Annulation with alkynes | nih.gov |
This table presents examples of C-H functionalization on the general benzofuran scaffold and does not represent reactions performed specifically on this compound.
To overcome challenges in regioselectivity, directed functionalization strategies are widely employed. These methods involve the temporary installation of a directing group that coordinates to a metal catalyst, bringing it into close proximity to a specific C-H bond and enabling its selective functionalization. rsc.org
For benzofuran systems, directing groups can be attached at various positions to guide functionalization to otherwise inaccessible sites. For example, an 8-aminoquinoline (B160924) amide at the C2-position has been used to direct C3-arylation with high efficiency using palladium catalysis. rsc.orgresearchgate.net In the context of this compound, the existing amino or hydroxyl groups could potentially act as directing groups. The hydroxyl group can direct ortho-lithiation or metalation, facilitating functionalization at the C5 or C7 positions. Similarly, the amino group, after conversion to an amide or another suitable directing group, could direct functionalization to the C7 or a neighboring position. figshare.com
Table 2: Examples of Directed Functionalization in Benzofuran-related Systems
| Directing Group | Catalyst | Position Functionalized | Reference |
|---|---|---|---|
| 8-Aminoquinoline Amide (at C2) | Pd(OAc)₂ | C3 | rsc.orgresearchgate.net |
| N-Phenoxyacetamide | Rh(III) | ortho-C-H of phenoxy group | figshare.com |
| N-Phenoxypivalamide | Ru(II) | ortho-C-H of phenoxy group | nih.gov |
This table illustrates the principle of directed functionalization on related heterocyclic systems and does not represent reactions performed specifically on this compound.
Derivatization at Specific Positions (C2, C3, C4, C5, C6, C7)
The functional groups of this compound provide multiple handles for derivatization.
The amino group at the C7 position is a versatile functional group that can undergo a wide range of chemical transformations. Standard reactions include acylation, alkylation, sulfonylation, and diazotization followed by substitution (Sandmeyer reaction). The nucleophilicity of the amino group allows for its reaction with various electrophiles. In a study on fluorinated 3-aminobenzofurans, the amino group was shown to be a key site for derivatization. unimi.itunimi.it
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov The product is a β-amino-carbonyl compound known as a Mannich base. Phenols are common substrates for the Mannich reaction, where the active hydrogen is at a position ortho or para to the hydroxyl group.
In this compound, the position ortho to the C6-hydroxyl group (C5) is a potential site for a Mannich reaction. The reaction would involve the electrophilic substitution of the aromatic ring by an iminium ion, formed in situ from formaldehyde (B43269) and a secondary amine (e.g., dimethylamine, piperidine, or morpholine). This would lead to the introduction of an aminomethyl group at the C5 position. The presence of the activating amino and hydroxyl groups would facilitate this electrophilic aromatic substitution. The synthesis of 3-(morpholinomethyl)benzofuran derivatives has been reported, demonstrating the feasibility of introducing such moieties onto the benzofuran scaffold.
The phenolic hydroxyl group at the C6 position is another key site for derivatization. It can undergo O-alkylation, O-acylation, and can be converted to a triflate for subsequent cross-coupling reactions. The hydroxyl group's acidity allows it to be deprotonated by a suitable base, forming a phenoxide which is a potent nucleophile.
Alkylation of the hydroxyl group can be achieved using alkyl halides or other alkylating agents under basic conditions. For instance, the alkylation of a similar 2-(4-hydroxyphenyl)-3-methylbenzofuran scaffold has been accomplished using chloro-N,N-dimethylalkylamines via phase transfer catalysis. Acylation can be readily performed using acid chlorides or anhydrides. These reactions allow for the introduction of a wide variety of substituents, modulating the steric and electronic properties of the molecule. The presence of a hydroxyl group at the C-6 position has been shown to be crucial for the antibacterial activity of some benzofuran derivatives.
Reactions at the Hydroxyl Group
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com
For this compound, the phenolic hydroxyl group at the C6 position can be deprotonated by a strong base, such as sodium hydride (NaH), to form a phenoxide ion. libretexts.org This phenoxide is a potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding 6-alkoxy derivative.
Reaction Scheme:
Deprotonation: The alcohol is treated with a strong base to form the alkoxide (phenoxide).
Nucleophilic Attack: The phenoxide attacks the alkyl halide in an SN2 reaction, displacing the halide and forming the ether. youtube.com
Due to the forcing conditions that can be required, protecting groups may be necessary for other reactive sites in the molecule, such as the amino group at C7, to prevent unwanted side reactions. wikipedia.org The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) being common. byjus.com
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile replaces a leaving group. encyclopedia.pub In the context of this compound, both the amino and hydroxyl groups can act as nucleophiles.
The amino group at C7 can participate in nucleophilic substitution reactions, for instance, by reacting with acyl chlorides or alkyl halides to form amides or secondary/tertiary amines, respectively. Similarly, the hydroxyl group at C6, particularly after deprotonation to the more nucleophilic phenoxide, can displace leaving groups. byjus.com
Furthermore, the benzofuran ring itself can be made susceptible to nucleophilic aromatic substitution (SNAr) if an electron-withdrawing group is present or if the ring is activated in some other way. However, a more common strategy involves introducing a halogen onto the ring, which can then be displaced by a variety of nucleophiles, often through transition-metal-catalyzed processes. nih.gov For example, a chlorinated pyrimidine (B1678525) derivative can undergo monoamination via a nucleophilic aromatic substitution. mdpi.com
A notable application is the synthesis of prodrugs. For instance, the amino derivative of a similar benzofuran compound was reacted with N-Boc-glycine using coupling agents to form a glycine (B1666218) prodrug, demonstrating the utility of the amino group as a nucleophile. nih.gov
Functionalization of the Methyl Group at C3
The methyl group at the C3 position of the benzofuran ring is a handle for further synthetic modifications. nih.gov While often considered less reactive, it can be functionalized through several strategies.
One common approach is free-radical bromination using a reagent like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would convert the methyl group to a bromomethyl group (-CH₂Br). This new functional group is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of moieties. For example, reaction with a secondary amine like morpholine (B109124) could yield a 3-(morpholinomethyl)benzofuran derivative. nih.gov
Another strategy is oxidation. The oxidation of 3-methylbenzofuran (B1293835) can lead to the formation of 3-formylbenzofurans or 3-acylbenzofurans, providing a carbonyl group for further derivatization, such as condensation or reduction reactions. mdpi.comnih.gov
Table 1: Potential Functionalization Reactions at the C3-Methyl Group
| Reagent(s) | Resulting Functional Group | Potential Subsequent Reactions |
|---|---|---|
| N-Bromosuccinimide (NBS), light/initiator | Bromomethyl (-CH₂Br) | Nucleophilic substitution |
Halogenation and Subsequent Cross-Coupling
Halogenation of the benzofuran nucleus, followed by transition-metal-catalyzed cross-coupling reactions, is a powerful and versatile strategy for creating carbon-carbon and carbon-heteroatom bonds. ethernet.edu.et
The positions for electrophilic halogenation (e.g., bromination or iodination) on the this compound ring are directed by the existing activating groups (amino and hydroxyl). These groups typically direct electrophiles to the ortho and para positions. In this case, the C4 and C5 positions are the most likely sites for halogenation.
Once the halogenated benzofuran is synthesized, it becomes a versatile substrate for various cross-coupling reactions. rsc.org
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond. jst.go.jp
Sonogashira Coupling: Coupling with a terminal alkyne using palladium and copper catalysts to introduce an alkynyl group. rsc.org
Negishi Coupling: Reaction with an organozinc reagent, catalyzed by palladium or nickel, to form C-C bonds. This method was used to synthesize a biologically active benzofuran derivative with a methyl group at C2 in high yield. nih.gov
These reactions have been instrumental in the synthesis of complex natural products and pharmaceutical agents containing the benzofuran scaffold. rsc.org
Mechanisms of Chemical Transformations
The reactions described above proceed through well-established mechanistic pathways.
Williamson Ether Synthesis: This reaction follows a classic SN2 mechanism . It is a single, concerted step where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide from the backside, leading to an inversion of stereochemistry if the carbon is chiral. The simultaneous bond formation and cleavage are characteristic of this mechanism. wikipedia.orgyoutube.com
Nucleophilic Substitution: When occurring at a saturated carbon (e.g., on an alkyl halide), these reactions typically proceed via SN1 or SN2 mechanisms . Nucleophilic aromatic substitution (SNAr) on the benzofuran ring would involve a different mechanism, typically addition-elimination, where the nucleophile attacks the aromatic ring to form a stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.
C3-Methyl Group Functionalization: Free-radical halogenation proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. The propagation steps involve the abstraction of a hydrogen atom from the methyl group by a halogen radical, followed by the reaction of the resulting benzylic radical with a halogen molecule.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira, operate through a catalytic cycle . This cycle generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated benzofuran, forming a palladium(II) species.
Transmetalation: The organic group from the coupling partner (e.g., the organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
1H NMR Data Analysis
Detailed ¹H NMR spectroscopic data for 7-Amino-3-methylbenzofuran-6-ol is not extensively available in the public domain. However, based on the known structure, a hypothetical analysis can be projected. The spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the amine protons, and the hydroxyl proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the substitution pattern on the benzofuran (B130515) core.
13C NMR Data Analysis
Similar to ¹H NMR, specific ¹³C NMR data for this compound is not readily found in published literature. A theoretical analysis would predict signals for each unique carbon atom in the molecule, including the carbons of the benzofuran ring system and the methyl group. The chemical shifts would differentiate between the aromatic, olefinic, and aliphatic carbons, as well as those bonded to heteroatoms (oxygen and nitrogen).
Mass Spectrometry Techniques
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
While specific ESI-MS data for this compound is not widely reported, this soft ionization technique would be ideal for this molecule. It would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique would be employed to ascertain the purity of this compound and to confirm its molecular weight from the separated peak. Supplier documentation often alludes to the availability of such data upon request. bldpharm.com
Chromatographic Separations for Compound Purity and Identification
Chromatographic methods are indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for its quantitative determination.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is crucial for assessing the purity of a synthesized batch and for quantitative analysis.
Research Findings: While specific HPLC methods for this compound are not extensively documented in publicly available literature, the analysis of structurally similar compounds, such as benzofuryl β-amino alcohols, has been successfully performed using this technique. For these related compounds, chiral HPLC has been employed to separate enantiomers, highlighting the capability of HPLC to resolve stereoisomers. Commercial suppliers of this compound also indicate the availability of HPLC and LC-MS data for quality control purposes. bldpharm.com
A typical HPLC method for this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, leveraging the chromophoric nature of the benzofuran ring system. The presence of the amino and hydroxyl groups will influence the polarity of the molecule and thus its retention behavior.
Illustrative HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B in 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Ret. Time | ~12.5 min (Illustrative) |
This table presents a hypothetical HPLC method for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and thermally stable compounds. For this compound, which contains polar functional groups, derivatization is often required to increase its volatility and thermal stability for GC analysis.
Research Findings: Studies on related benzofuran derivatives, such as the oxidation products of 3-methylbenzofuran (B1293835), have utilized GC-MS for the identification of various metabolites and degradation products. mdpi.com This demonstrates the utility of GC-MS in characterizing reaction mixtures and identifying byproducts in the synthesis of benzofuran compounds. In the context of this compound, GC-MS could be employed to characterize adducts formed during synthetic reactions or in metabolic studies. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the ionized compound.
For the analysis of this compound itself, a derivatization step, for instance, silylation of the hydroxyl and amino groups with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would likely be necessary.
Illustrative GC-MS Data:
| Retention Time (min) | Major Fragment Ions (m/z) (Illustrative) | Identification |
|---|
This table presents hypothetical GC-MS data for illustrative purposes.
Electronic and Chiroptical Spectroscopies
Spectroscopic techniques that probe the electronic properties of a molecule are vital for confirming its structure and, in the case of chiral molecules, determining their stereochemistry.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for studying the conformation of chiral molecules. Since this compound is not inherently chiral, its direct analysis by CD spectroscopy would not be informative unless it is part of a chiral assembly or complex.
Research Findings: However, CD spectroscopy has been effectively used to study the interaction of benzofuran derivatives with chiral macromolecules like proteins. nih.govnih.gov For instance, the binding of 4-nitrophenyl functionalized benzofurans to bovine serum albumin (BSA) induced changes in the CD spectrum of the protein, indicating alterations in its secondary structure upon binding. nih.govnih.gov If this compound were to be investigated for its interaction with biological targets such as enzymes or DNA, CD spectroscopy could provide valuable insights into the conformational changes induced upon binding.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the chromophoric system of the molecule.
Research Findings: The benzofuran ring system is a strong chromophore. Studies on various benzofuran derivatives show characteristic UV absorption bands. mdpi.com The position and intensity of these bands are influenced by the nature and position of substituents on the benzofuran core. The amino and hydroxyl groups on the benzene (B151609) ring of this compound are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzofuran.
Illustrative UV-Vis Spectral Data:
| Solvent | λmax (nm) (Illustrative) | Molar Absorptivity (ε) (Illustrative) |
|---|---|---|
| Methanol | 210, 255, 295 | 25000, 12000, 8000 |
This table presents hypothetical UV-Vis spectral data for illustrative purposes.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. This data is then used to calculate the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.
Research Findings: For a newly synthesized batch of this compound, elemental analysis would be a critical step in its characterization to confirm its elemental composition and support the proposed molecular formula of C9H9NO2. rsc.org The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated theoretical values.
Theoretical vs. Experimental Elemental Analysis Data:
| Element | Theoretical % | Experimental % (Illustrative) |
|---|---|---|
| Carbon (C) | 66.25 | 66.18 |
| Hydrogen (H) | 5.56 | 5.62 |
| Nitrogen (N) | 8.58 | 8.51 |
This table presents hypothetical elemental analysis data for illustrative purposes.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful analytical tool for the elucidation of molecular structures by identifying the functional groups present within a compound. These techniques probe the vibrational modes of molecules, which are characteristic of specific bonds and structural motifs. For the compound this compound, a detailed analysis of its vibrational spectrum would provide critical information regarding its constituent chemical bonds, such as O-H, N-H, C-H, C-O, and C-N, as well as the vibrations of the aromatic benzofuran core.
At present, specific, publicly available experimental or computational studies detailing the full vibrational assignments for this compound are not found in the reviewed literature. Spectroscopic analysis of complex heterocyclic molecules often relies on a combination of experimental data and quantum chemical calculations, such as Density Functional Theory (DFT), to precisely assign the observed vibrational bands to specific atomic motions within the molecule.
While direct data for this compound is unavailable, a hypothetical analysis based on characteristic group frequencies for its constituent parts can be instructive. The spectrum would be expected to show distinct bands corresponding to the stretching and bending vibrations of the hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and benzofuran ring systems.
Expected Characteristic Vibrational Modes:
O-H Stretching: A broad absorption band, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.
N-H Stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct peaks in the 3300-3500 cm⁻¹ range.
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching of the furan (B31954) ring and the phenolic hydroxyl group would be found in the 1000-1300 cm⁻¹ range.
N-H Bending: The scissoring vibration of the amino group is expected around 1600 cm⁻¹.
O-H Bending: In-plane bending of the hydroxyl group typically appears in the 1300-1400 cm⁻¹ region.
To provide a definitive and scientifically accurate vibrational analysis, experimental IR and Raman spectra would need to be acquired for this compound and/or a high-level computational study would need to be performed.
Data Table: Hypothetical Vibrational Frequencies
The following table is a hypothetical representation of the expected vibrational frequencies for this compound based on known group frequencies. This data is for illustrative purposes only, as specific experimental or calculated data for this compound is not currently available in the reviewed scientific literature.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 | |
| N-H Bend (Scissoring) | 1590 - 1650 | |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| C=C Stretch | 1450 - 1600 | |
| Methyl (-CH₃) | C-H Asymmetric Stretch | ~2960 |
| C-H Symmetric Stretch | ~2870 | |
| Benzofuran Core | C-O-C Stretch | 1000 - 1250 |
| Phenol (B47542) | C-O Stretch | 1180 - 1260 |
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 7-Amino-3-methylbenzofuran-6-ol, DFT calculations would typically be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
These calculations are often performed using specific functionals and basis sets. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice for organic molecules, providing a good balance between accuracy and computational cost. Such studies can also predict vibrational frequencies (IR spectra), electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the molecular electrostatic potential (MEP) surface. The MEP surface is particularly useful as it visually represents the charge distribution and helps in identifying sites susceptible to electrophilic or nucleophilic attack.
Table 1: Representative DFT Calculation Parameters for Benzofuran (B130515) Analogs
| Parameter | Typical Functional | Typical Basis Set | Key Outputs |
| Geometry Optimization | B3LYP, CAM-B3LYP | 6-311++G(d,p) | Bond lengths, Bond angles, Dihedral angles |
| Electronic Properties | TD-DFT, B3LYP | 6-311++G(d,p) | HOMO-LUMO gap, UV-vis spectra, MEP |
| Vibrational Analysis | B3LYP | 6-311++G(d,p) | Theoretical IR and Raman spectra |
This table represents typical methodologies used for similar compounds, as specific data for this compound is not available.
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
The analysis quantifies the stabilization energy (E(2)) associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. For example, it could reveal interactions between the lone pairs on the oxygen and nitrogen atoms and the antibonding orbitals of the aromatic ring, or between the sigma bonds of the methyl group and adjacent pi-systems. These interactions are fundamental to the molecule's electronic properties and reactivity.
Computational Studies of Reaction Mechanisms and Pathways
Computational methods, particularly DFT, are invaluable for elucidating potential reaction mechanisms. For this compound, this could involve modeling its synthesis or its metabolic degradation pathways.
Researchers can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, the oxidation of the benzofuran ring, a common metabolic pathway, can be modeled to predict the formation of epoxides and subsequent rearrangement products. By calculating the energies of various proposed intermediates and transition states, the most likely reaction pathway can be determined, offering insights that are often difficult to obtain through experimental means alone.
Molecular Modeling and Simulations
Molecular modeling and simulations provide insights into the behavior of a molecule on a larger scale, including its interactions with biological macromolecules and its dynamic properties over time.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. Given the structural motifs present in this compound (a substituted benzofuran), it could be investigated as a potential ligand for various biological targets.
Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then calculates the binding affinity (often expressed as a docking score in kcal/mol) and predicts the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. This information is critical in structure-based drug design for identifying and optimizing potential therapeutic agents.
Table 2: Example of Molecular Docking Data Interpretation
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Analog A | Protein X | -8.5 | TYR 25, LYS 89 | H-Bond, Pi-Stacking |
| Analog B | Protein X | -7.2 | VAL 45, ILE 101 | Hydrophobic |
This table is illustrative of typical docking results. Specific docking studies for this compound are not found in the reviewed literature.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would track the movements of every atom in the system, providing a detailed view of the stability of the binding pose and the conformational changes in both the ligand and the protein.
For a complex of this compound and a target protein, MD simulations could confirm the stability of the interactions predicted by docking. It can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy. These simulations are computationally intensive but offer a much deeper understanding of the molecular recognition process.
Computational and Theoretical Insights into this compound
This article delves into the computational chemistry and theoretical investigations surrounding the chemical compound this compound and its related derivatives. The focus remains strictly on in silico analyses, including comparative studies, and the theoretical determination of its structural and energetic properties.
Computational chemistry provides a powerful lens through which the properties and potential interactions of molecules like this compound can be explored. These theoretical methods are crucial for understanding molecular structure, reactivity, and behavior at an atomic level, often guiding and interpreting experimental findings.
In silico analysis is a cornerstone of modern medicinal chemistry and materials science, enabling the rapid screening and comparison of chemical compounds for specific properties. For benzofuran derivatives, these techniques are widely used to predict their potential as therapeutic agents by evaluating their interactions with biological targets. jazindia.comnih.gov
Molecular docking is a primary in silico method used to predict how a molecule binds to a macromolecular target, such as a protein or enzyme. nih.gov Studies on various benzofuran derivatives have utilized this approach to assess their binding affinity and mode of interaction within the active sites of targets like those in Mycobacterium tuberculosis or cancer cells. jazindia.comnih.goveurekaselect.com In these analyses, key parameters such as binding energy (typically in kcal/mol) and inhibition constants (Ki) are calculated. A lower binding energy generally indicates a more stable and favorable interaction. jazindia.comnih.gov For instance, research on certain benzofuran derivatives has shown that specific substitutions, such as a methyl group at the C-3 position, can significantly influence antiproliferative activity. mdpi.com Comparative docking studies allow researchers to rank a series of derivatives and prioritize the most promising candidates for synthesis and further testing. jazindia.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) represents another significant in silico comparative tool. researchgate.netmdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Earlier computational models often focused on narrow chemical classes, such as performing a QSAR study specifically on benzofuran analogs to understand their potential as P-glycoprotein inhibitors. mdpi.com
Below is a representative data table illustrating the kind of comparative results obtained from a molecular docking study of hypothetical benzofuran derivatives against a protein target.
| Compound ID | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
| Benzofuran-A | Kinase XYZ | -8.5 | 1.5 µM |
| Benzofuran-B | Kinase XYZ | -9.2 | 0.8 µM |
| Benzofuran-C | Kinase XYZ | -7.9 | 3.2 µM |
| 7-Amino-3-methyl... | Kinase XYZ | -9.5 | 0.6 µM |
This table is for illustrative purposes and does not represent actual experimental data.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. frontiersin.org These theoretical calculations provide valuable data that can be used to interpret and validate experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. rsc.orgnih.gov
For complex heterocyclic structures related to benzofurans, studies have successfully used DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, to compute ¹H and ¹³C NMR chemical shifts and vibrational frequencies. rsc.orgnih.govresearchgate.net The high correlation often observed between the theoretically determined values and experimental data confirms the proposed chemical structure and provides a deeper understanding of the electronic environment of the atoms within the molecule. nih.gov Furthermore, theoretical methods are essential for determining the absolute configuration of chiral molecules, where calculated Electronic Circular Dichroism (ECD) spectra are compared with experimental ones. nih.gov
The table below provides a hypothetical comparison of experimental versus theoretically calculated spectroscopic data for a compound like this compound, illustrating the typical agreement sought in such studies.
| Parameter | Experimental Value | Theoretical Value (DFT/B3LYP) |
| ¹H NMR (H-2) | 7.18 ppm | 7.25 ppm |
| ¹³C NMR (C-3) | 116.5 ppm | 117.1 ppm |
| IR Freq. (O-H stretch) | 3425 cm⁻¹ | 3450 cm⁻¹ |
| IR Freq. (N-H stretch) | 3355 cm⁻¹ | 3370 cm⁻¹ |
This table is for illustrative purposes and does not represent actual experimental data.
Theoretical calculations are also employed to determine the fundamental thermodynamic properties of molecules. Using methods like DFT, researchers can compute parameters such as total energy, enthalpy, Gibbs free energy, and entropy for a given chemical structure. rsc.orgnih.gov These calculations are vital for assessing the stability of a molecule. For example, by calculating the total energy of different possible conformers (spatial arrangements) of a molecule, the most stable, lowest-energy structure can be identified. nih.gov
Studies on related complex benzofuran structures have demonstrated the calculation of thermodynamic properties at various temperatures, providing insight into the molecule's stability and behavior under different conditions. rsc.org These computed parameters confirm the stability of the synthesized structure compared to other potential isomers. nih.gov
The following table shows key thermodynamic parameters that could be calculated for this compound at a standard temperature (298.15 K).
| Thermodynamic Parameter | Calculated Value | Units |
| Total Energy | -1175.74 | a.u. |
| Zero-point vibrational energy | 215.5 | kcal/mol |
| Enthalpy (H) | -1175.45 | a.u. |
| Gibbs Free Energy (G) | -1175.51 | a.u. |
| Entropy (S) | 110.2 | cal/mol·K |
These values are based on a related benzofuran structure from literature nih.gov and are illustrative for this compound.
The field of computational chemistry has been significantly advanced by the adoption of open-data practices. mdpi.com The availability of large chemical and biological datasets from open sources has enabled a shift from creating computational models for narrow classes of compounds to developing more global, qualitative predictive models that cover a wider and more heterogeneous chemical space. mdpi.com
This shift is evident in the study of transmembrane transporters, where research has moved beyond specific QSAR studies on limited compound sets, such as benzofuran analogs, to more comprehensive modeling approaches. mdpi.com Open-data initiatives and open-source computational tools, like the Open Babel chemical toolbox, are crucial for this progress, as they facilitate the access, curation, and analysis of vast amounts of information. nih.gov While powerful, these global models built on open data require careful curation and a proper assessment of their "applicability domain" to ensure the reliability of their predictions. mdpi.com
Structure Activity Relationship Sar Studies of Benzofuran Derivatives
Influence of Substituent Position and Nature on Biological Activity
The biological activity of benzofuran (B130515) derivatives is profoundly affected by the type of substituents and their location on the benzofuran core. Research has shown that substitutions at the C-2, C-5, and C-6 positions are particularly significant for modulating cytotoxic and antibacterial properties. mdpi.comrsc.orgmdpi.com
Preliminary SAR studies identified the C-2 position as a key site, where the introduction of ester groups or heterocyclic rings is crucial for the cytotoxic activity of the compounds. mdpi.comrsc.org Similarly, the introduction of substituents such as a hydroxyl group, halogen, or amino group at the C-5 position is closely linked to the antibacterial activity of benzofurans. rsc.org
The nature of the substituent also plays a critical role. For instance, the presence of a halogen on an N-phenyl ring attached to the benzofuran is considered advantageous due to its hydrophobic and electron-donating characteristics, which can enhance cytotoxic properties. mdpi.comnih.gov The position of this halogen is a critical determinant, with maximum activity often recorded when it is placed at the para position of the N-phenyl ring. mdpi.comnih.gov
In the context of antiproliferative activity, the position of a methoxy (B1213986) substituent on the benzene (B151609) ring of the benzofuran system is a notable factor. A series of 2-alkoxycarbonyl derivatives demonstrated the highest activity when the methoxy group was located at the C-6 position. mdpi.com For example, compounds 35g (with a C-6 methoxy group) and 35h (also with a C-6 methoxy group) showed IC₅₀ values in the nanomolar range, significantly more potent than analogues with no methoxy group or with the group at other positions. mdpi.com Furthermore, the introduction of an alkenyl substituent at the C-5 position has been shown to increase cytotoxic potency. mdpi.com
Conversely, for osteoblastogenic activity, different substitution patterns are favorable. The introduction of a carbamoyl (B1232498) group at the C-5 position markedly increased activity, whereas amino and carboxyl groups at the same position led to a significant reduction in activity. jst.go.jp This highlights that the desired biological outcome dictates the optimal substitution strategy.
| Compound | Substituent Position & Nature | Biological Activity Highlight | Reference |
|---|---|---|---|
| 35g | C-6 Methoxy | High antiproliferative activity (IC₅₀: 0.3-27 nM) | mdpi.com |
| 35h | C-6 Methoxy | High antiproliferative activity (IC₅₀: 13-100 nM) | mdpi.com |
| 35a | Unsubstituted | Lower antiproliferative activity (IC₅₀: 3,300 nM) | mdpi.com |
| Compound with C-5 Alkenyl | C-5 Alkenyl | Higher cytotoxic potency compared to non-alkenyl analogue | mdpi.com |
| Compound with C-5 Carbamoyl | C-5 Carbamoyl | Markedly increased osteoblastogenic activity | jst.go.jp |
| Compound with C-5 Amino/Carboxyl | C-5 Amino or Carboxyl | Markedly reduced osteoblastogenic activity | jst.go.jp |
Role of Amino and Hydroxyl Groups in Modulating Activity
Amino (–NH₂) and hydroxyl (–OH) groups are pivotal in modulating the biological activity of benzofuran derivatives, primarily through their ability to act as hydrogen bond donors. mdpi.comnih.gov This characteristic facilitates crucial interactions with biological targets, thereby influencing the compound's efficacy.
The phenolic hydroxyl group, in particular, has been identified as a critical component for anticancer activity. mdpi.comnih.gov Its presence promotes the formation of favorable interactions with target molecules, which is essential for inducing cytotoxic properties. mdpi.comnih.gov Studies on combretastatin (B1194345) A-4 analogues have shown that replacing the phenolic hydroxyl group with another hydrogen-bond donor can conserve cytotoxicity, but its complete removal diminishes the compound's effectiveness. nih.gov The hydroxyl group at the C-6 position has also been found to be essential for the antibacterial activities of certain benzofuran derivatives. rsc.org
Similarly, the amino group contributes significantly to the biological profile. The presence of donating groups like amino and hydroxyl can lead to additional hydrogen bonding interactions that help stabilize the compound within the active site of targets like α- and β-tubulin. mdpi.com However, the position of these groups is paramount. In one study, a compound with a C-5 amino group and a C-7 methoxy group was compared to an isomer with a C-5 methoxy group and a C-7 amino group; the former arrangement resulted in significantly higher activity, indicating a strict positional requirement for optimal interaction. mdpi.com
While often beneficial, the introduction of an amino group is not universally positive for all biological activities. For instance, in a study on derivatives designed to promote osteoblast differentiation, the presence of an amino group at the C-5 position was found to markedly reduce the desired activity. jst.go.jp
| Compound Series | Key Functional Groups | Observed Effect on Activity | Reference |
|---|---|---|---|
| Anticancer Benzofurans | Phenolic Hydroxyl Group | Crucial for modulating anticancer activity. mdpi.comnih.gov | mdpi.comnih.gov |
| Antibacterial Benzofurans | C-6 Hydroxyl Group | Essential for antibacterial properties. rsc.org | rsc.org |
| Antiproliferative Benzofurans | C-5 Amino / C-7 Methoxy | Positional change to C-5 Methoxy / C-7 Amino resulted in reduced activity. mdpi.com | mdpi.com |
| Osteogenic Benzofurans | C-5 Amino Group | Markedly reduced osteoblastogenic activity. jst.go.jp | jst.go.jp |
Impact of Methyl Substitution at C3 on Compound Potency
The introduction of a methyl (–CH₃) group at the C-3 position of the benzofuran ring has been shown to have a substantial impact on compound potency, particularly in the context of antiproliferative activity. mdpi.com SAR studies comparing C3-unsubstituted compounds with their C3-methylated counterparts have demonstrated a significant increase in activity upon methylation. mdpi.com
For example, a series of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans were evaluated for their antiproliferative effects. The results clearly indicated that the introduction of a methyl group at the C-3 position markedly enhanced potency. Compound 10h , which features a methyl group at C-3, an amino group at C-5, and a methoxy group at C-6, proved to be 2 to 4 times more potent than its C3-unsubstituted analogue, 10g . mdpi.com Furthermore, 10h was 3 to 10 times more active than 10j , an isomer with the methoxy group at the C-7 position, highlighting a synergistic effect between the C3-methyl and C6-methoxy substitutions. mdpi.com
The most promising compound in this series, 10h , exhibited IC₅₀ values ranging from 16 to 24 nM against various cancer cell lines, even showing higher activity against the FM3A/0 cell line than the standard drug, combretastatin A-4 (CA-4). mdpi.com This demonstrates that a seemingly simple structural modification, like the addition of a methyl group at a specific position, can lead to a dramatic enhancement of biological efficacy.
| Compound | Key Substituents | Antiproliferative Activity (IC₅₀ vs. L1210 cells) | Reference |
|---|---|---|---|
| 10c (C3-Me, C5-NH₂) | C3-Methyl, C5-Amino | 63 nM | mdpi.com |
| 10h (C3-Me, C5-NH₂, C6-OMe) | C3-Methyl, C5-Amino, C6-Methoxy | 16 nM | mdpi.com |
| 10g (C5-NH₂, C6-OMe) | C5-Amino, C6-Methoxy (No C3-Methyl) | 40 nM | mdpi.com |
| 10j (C3-Me, C5-NH₂, C7-OMe) | C3-Methyl, C5-Amino, C7-Methoxy | 160 nM | mdpi.com |
Correlation between Chemical Structure and Interaction with Biological Targets
The biological activity of benzofuran derivatives is a direct consequence of their interaction with specific molecular targets. The chemical structure of the derivative dictates its binding affinity and mode of interaction, which in turn determines the biological response.
One of the proposed mechanisms for the anticancer activity of benzofurans is the inhibition of tubulin polymerization. mdpi.com The presence of hydrogen-bond donating groups, such as amino and hydroxyl functions, can play a role in stabilizing the molecule within the active site of α- and β-tubulin, thus disrupting microtubule dynamics, which is crucial for cell division. mdpi.com
Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of benzofuran derivatives with their inhibitory activity against specific enzymes. tandfonline.com For example, such studies have been performed on farnesyltransferase (FTase) inhibitors, providing models that help predict the activity of new compounds based on their structural properties. tandfonline.com
Benzofuran derivatives have also been shown to interact with serum albumins, which is relevant for their delivery and distribution in the body. The interaction of certain 4-nitrophenyl-functionalized benzofurans with bovine serum albumin (BSA) was found to be associated with a high affinity, with dissociation constants in the nanomolar range. encyclopedia.pub
The precise positioning of functional groups is critical for target engagement. In a series of cannabinoid receptor 2 (CB2) agonists, moving a carboxamide moiety from the C-6 to the C-5 position resulted in a dramatic loss of functional activity. nih.gov This was attributed to the loss of a key hydrogen bond interaction with the serine residue S3.31 in the receptor's binding site. nih.gov In another example, the osteoblastogenic activity of a potent benzofuran derivative was suggested to be mediated through the suppression of cyclin-dependent kinase 8 (CDK8). jst.go.jp These findings underscore the direct link between a compound's chemical architecture and its ability to interact effectively and selectively with its biological target.
Mechanistic Research in Biological Systems Excluding Clinical Data
Molecular Interactions with Biomolecules
The benzofuran (B130515) scaffold is recognized for its ability to interact with a variety of biological macromolecules, including nucleic acids and proteins. These interactions are the basis for the diverse biological activities reported for this class of compounds, ranging from enzyme inhibition to modulation of protein structure and function. The specific nature and strength of these interactions are highly dependent on the substitution pattern on the benzofuran core.
Benzofuran derivatives have been identified as compounds capable of interacting with nucleic acids. The proposed mechanisms for this interaction often involve the planar benzofuran ring system intercalating between the base pairs of DNA or binding to the grooves of the double helix. For instance, studies on certain coumarin (B35378) derivatives, which share structural similarities with benzofurans, suggest a DNA binding mechanism through intercalation.
Furthermore, the benzofuran moiety is a key component in molecules designed as inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Research on novel benzodifuran derivatives has also demonstrated their capacity to interact with RNA. One such compound was found to induce conformational changes in polyadenylic acid (poly rA) RNA, forming a complex with a specific 6:1 stoichiometric ratio of the compound to the nucleobase, as shown by circular dichroism titration experiments. This suggests that the benzofuran scaffold can be a framework for developing molecules that recognize and bind to specific RNA structures.
The ability of benzofuran derivatives to bind to proteins and modulate their structure is a significant area of investigation. These interactions can alter the secondary structure of proteins, which may lead to a change in their biological function. Circular dichroism (CD) spectroscopy studies on certain 4-nitrophenyl-functionalized benzofurans have shown that their binding can lead to an increase in the β-sheet content of a model protein, bovine serum albumin (BSA). Molecular docking simulations provide further insight, predicting that these compounds can be housed within the interior of a protein's structure or bind to its surface, with interactions often involving key amino acid residues. For example, docking studies of certain benzofuran derivatives with the TIM-3 IgV domain showed π–π stacking interactions with tryptophan residues (Trp57 and Trp62) and hydrogen bonds with arginine (Arg60).
Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are major transport proteins in the bloodstream, and their interaction with potential drug molecules is crucial for pharmacokinetics. Benzofuran derivatives have demonstrated the ability to bind to serum albumins, indicating their potential to be transported and delivered to target organs within the body.
Enzyme Inhibition Mechanisms
Cellular Mechanisms of Action (Excluding Clinical Outcomes)
The aggregation of amyloid-beta (Aβ) peptides into plaques is a pathological hallmark of Alzheimer's disease. nih.govnih.gov Research has shown that certain benzofuran derivatives can interfere with this process. frontiersin.orgnih.gov
A study of 3-aminobenzofuran derivatives demonstrated their ability to inhibit the self-induced aggregation of the Aβ₁₋₄₂ peptide. frontiersin.org At a concentration of 10 µM, several compounds showed significant inhibition, with compounds 5f and 5h being approximately twice as effective as the reference drug, donepezil. frontiersin.org This suggests that the benzofuran scaffold is a promising structure for developing agents that can target this key aspect of Alzheimer's pathology.
Table 2: Inhibition of Self-Induced Aβ₁₋₄₂ Aggregation by 3-Aminobenzofuran Derivatives
| Compound | Concentration (µM) | % Inhibition of Aβ₁₋₄₂ Aggregation | Source |
| 5a | 10 | 17.6% | frontiersin.org |
| 5f | 10 | 29.8% | frontiersin.org |
| 5h | 10 | 38.8% | frontiersin.org |
| 5i | 10 | 24.8% | frontiersin.org |
| 5l | 10 | 25.7% | frontiersin.org |
| Donepezil (Reference) | 10 | 14.9% | frontiersin.org |
Benzofuran derivatives have been investigated for their anticancer properties, which include the ability to modify the cancer cell cycle. researchgate.netmdpi.com Studies on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate revealed that these compounds can induce cell cycle arrest in human cancer cell lines. mdpi.comresearchgate.net
Specifically, one derivative (referred to as compound 7) was found to induce G2/M phase arrest in HepG2 (liver cancer) cells. mdpi.comresearchgate.net A related derivative (compound 8) caused cell cycle arrest at both the S and G2/M phases in A549 (lung cancer) cells. mdpi.comresearchgate.net This disruption of the normal cell division cycle is a key mechanism contributing to the cytotoxic effects of these compounds on cancer cells.
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. nih.gov Benzofuran derivatives have demonstrated proapoptotic properties in various cancer cell lines. mdpi.comnih.govmdpi.com The induction of apoptosis by these compounds has been confirmed through multiple analytical methods, including Annexin V-FITC tests which detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.govresearchgate.net
The process of apoptosis is executed by a family of cysteine proteases known as caspases. d-nb.info Initiator caspases activate executioner caspases, such as caspase-3 and caspase-7, which then cleave numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comd-nb.info
The proapoptotic activity of benzofuran derivatives has been shown to be caspase-dependent. mdpi.comnih.gov Studies using a Caspase-Glo 3/7 assay, which measures the activity of these key executioner caspases, have provided quantitative evidence of this mechanism. For instance, a benzofuran derivative (compound 7) significantly increased caspase-3/7 activity in cancer cells. mdpi.com Other derivatives (compounds 6 and 8) also showed time-dependent increases in caspase-3/7 activity in K562 leukemia cells. nih.govmdpi.com
Table 3: Activation of Caspase-3/7 by Benzofuran Derivatives in Cancer Cells
| Compound | Cell Line | % Increase in Caspase-3/7 Activity | Source |
| Derivative 7 | HepG2 | 73% | mdpi.com |
| Derivative 7 | A549 | 85% | mdpi.com |
| Derivative 6 | K562 | 26% (at 12h), 131% (at 48h) | nih.govmdpi.com |
| Derivative 8 | K562 | 27% (at 12h), 13% (at 48h) | nih.govmdpi.com |
These findings indicate that a primary mechanism of anticancer action for these benzofuran compounds is the induction of apoptosis through the activation of the caspase cascade. mdpi.comresearchgate.net
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the mechanistic effects of the chemical compound 7-Amino-3-methylbenzofuran-6-ol on mitochondria-mediated apoptosis, the generation of reactive oxygen species (ROS), or the modulation of cytokines such as Interleukin-6.
Therefore, the requested article with the specified sections and subsections on these topics cannot be generated due to the absence of published research findings for this particular compound.
Advanced Applications and Future Research Directions
Development as Chemical Building Blocks for Complex Molecules
The utility of a compound as a chemical building block is fundamental to the synthesis of more elaborate molecular architectures. cymitquimica.com 7-Amino-3-methylbenzofuran-6-ol and related benzofurans are considered valuable building blocks because they provide a stable, pre-formed heterocyclic core that can be further functionalized. ambeed.combldpharm.comresearchgate.net This approach is central to diversity-oriented synthesis, where libraries of structurally varied compounds are created from a common scaffold. acs.orgacs.org
The synthesis of complex natural products and novel pharmaceutical agents often relies on the strategic assembly of such foundational units. researchgate.net For instance, the benzofuran (B130515) moiety can be incorporated into larger structures through various coupling reactions, allowing chemists to build molecules with specific three-dimensional shapes and functionalities. acs.orgresearchgate.net Researchers have successfully used simple benzofuran precursors, such as salicylaldehydes and aryl halides, to construct diverse libraries of 2,3-disubstituted benzofurans. acs.org A recently developed modular synthesis method allows for the production of highly substituted benzofurans from readily available starting materials, highlighting the role of the benzofuran core as a versatile platform for creating new and complex chemical entities with potential applications in pharmaceutical sciences and agrochemistry. tus.ac.jp
Design of Functional Materials
The application of benzofuran derivatives extends beyond pharmaceuticals into the realm of materials science. The inherent electronic and photophysical properties of the benzofuran ring system make it an attractive component for the design of functional organic materials. These materials can have applications as fluorescent sensors, brightening agents, and components in electronic devices. wisdomlib.org
A key area of investigation is the development of materials with specific luminescent properties. Researchers have synthesized series of linear benzofuran derivatives and studied their emission characteristics in both solution and solid states. acs.org By modifying the substituents on the benzofuran core, it is possible to tune the material's fluorescence quantum yields and emission wavelengths. For example, studies on vinylene- and cyanovinylene-substituted benzofurans have demonstrated that their emission can be significantly enhanced in the solid state, a property known as aggregation-induced emission, which is valuable for applications like organic light-emitting diodes (OLEDs). acs.org The ability to engineer the crystal packing and intermolecular interactions of benzofuran derivatives allows for the creation of polymorphs with tunable luminescence, which could be harnessed for developing advanced sensors and optical materials.
Rational Design of Targeted Therapeutic Agents
The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govrsc.org This makes it an excellent starting point for the rational design of new therapeutic agents. rsc.org By strategically modifying the substituents on the benzofuran ring, chemists can develop potent and selective inhibitors for specific enzymes and receptors implicated in various diseases. nih.govacs.org
Anticancer Agents: Benzofuran derivatives have shown significant potential as anticancer agents. rsc.orgrsc.org Their mechanism of action often involves the inhibition of key cellular targets involved in tumor growth and proliferation. For example, certain benzofuran-based compounds have been designed as farnesyltransferase inhibitors, which disrupt the function of G-proteins that can promote cancerous growth when overactive. rsc.org Other derivatives have been shown to target tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. Molecular docking studies have helped to elucidate the interactions between these compounds and their biological targets, guiding the synthesis of more potent derivatives. mdpi.com
| Compound Type | Molecular Target | Observed Activity | Reference |
|---|---|---|---|
| 3-Amidobenzofuran derivatives | Not Specified | Promising antiproliferative activity against HCT-116, HeLa, HT-29, and MDA-MB-231 cancer cell lines. | rsc.org |
| 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105) | Tubulin | Potent and selective antiproliferative agent. | mdpi.com |
| 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives | Tubulin | High antiproliferative activity, with IC50 values in the nanomolar range against various cancer cell lines. | mdpi.com |
Antiviral and Antimicrobial Agents: The benzofuran scaffold has also been exploited for the development of novel anti-infective agents. nih.gov Recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating this pathway, these compounds induce the production of type I interferons, which play a critical role in the innate immune response to viral infections. This discovery positions benzofurans as a promising chemical scaffold for developing host-targeting, broad-spectrum antiviral drugs. nih.gov Furthermore, various benzofuran derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, making them valuable leads in the fight against drug-resistant pathogens. researchgate.netnih.govnih.gov
Sensor Development Utilizing Benzofuran Derivatives
The unique photophysical properties of benzofurans make them ideal candidates for the development of chemosensors, particularly those based on fluorescence. wisdomlib.orgchemisgroup.us These sensors are designed to detect specific ions or molecules with high selectivity and sensitivity. The general principle involves a benzofuran fluorophore whose emission properties change upon binding to the target analyte. chemisgroup.us
Researchers have developed benzofuran-based fluorescent sensors for a variety of metal ions. For instance, benzofuran-2-boronic acid has been shown to be a highly selective "turn-on" fluorescent sensor for palladium (Pd²⁺), with a low detection limit of 9.8 nM. researchgate.net In the presence of Pd²⁺, the weakly fluorescent benzofuran-2-boronic acid undergoes a catalytic dimerization to form a highly fluorescent derivative. researchgate.net Other rationally designed benzofuran carboxamide derivatives have demonstrated selective sensing of iron (Fe³⁺) and aluminum (Al³⁺) ions, exhibiting either a "turn-off" (quenching) or "turn-on" (enhancement) fluorescent response. chemisgroup.us
| Benzofuran Sensor | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Benzofuran-2-boronic acid | Pd²⁺ | "Turn-on" fluorescence | 9.8 nM | researchgate.net |
| 3-(3-((4-methylbenzyl)-amino)-propanamide)-benzofuran-2-carboxamide (BAA) | Fe³⁺ | "Turn-on" fluorescence | Not Specified | chemisgroup.us |
| 3-(2-([4-fluorobenzyl]-amino)-acetamido)-benzofuran-2-carboxamide (BGA) | Fe³⁺ | "Turn-off" fluorescence | Not Specified | chemisgroup.us |
| A benzofuran-based Schiff base | Al³⁺ | "Turn-on" fluorescence | Not Specified | chemisgroup.us |
Innovation in Synthetic Methodologies for Diversified Benzofuran Libraries
The growing interest in benzofuran derivatives has spurred significant innovation in synthetic organic chemistry, leading to more efficient and versatile methods for their preparation. nih.govresearchgate.net A major focus has been on the development of methodologies that allow for the rapid generation of "libraries" of diverse benzofuran compounds, which can then be screened for biological activity or material properties. acs.orgacs.org
Modern synthetic strategies often employ transition-metal catalysis to construct the benzofuran core. nih.govmdpi.com Catalysts based on palladium, copper, and ruthenium have been widely used in reactions such as intramolecular cyclizations and cross-coupling reactions to afford substituted benzofurans in high yields. nih.govmdpi.comresearchgate.net One-pot, multi-component reactions are particularly attractive as they combine several synthetic steps into a single operation, improving efficiency and reducing waste. nih.govresearchgate.net For example, an efficient one-pot strategy has been reported that yields amino-substituted benzofuran skeletons by reacting salicylaldehydes, amines, and a source of acetylene (B1199291) in the presence of a copper catalyst. nih.gov Other innovative approaches include photoinduced reactions and novel molecular rearrangements that provide access to previously hard-to-make, highly functionalized benzofurans. tus.ac.jpresearchgate.net
| Catalyst/Method | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium-based catalysts | Suzuki couplings, Intramolecular O-arylation | Widely used for synthesizing 2-arylbenzofurans and other substituted derivatives. | acs.orgresearchgate.netnih.gov |
| Copper-based catalysts | One-pot annulation reactions | Efficient for creating amino-substituted benzofurans from simple starting materials. | nih.gov |
| Ruthenium-based catalysts | Intramolecular cyclization | Industrially applicable due to short reaction times and high atom economy. | researchgate.net |
| Diversity-Oriented Synthesis | Multi-step protocols | Generates libraries of benzofuran and dihydrobenzofuran scaffolds with varied physicochemical properties. | acs.orgacs.org |
Exploration of Novel Pharmacophores and Multi-targeting Strategies
For complex, multifactorial diseases such as Alzheimer's disease (AD), a therapeutic strategy that hits a single target is often insufficient. nih.gov This has led to the development of multi-target-directed ligands (MTDLs), where a single molecule is designed to interact with several key pathological pathways simultaneously. preprints.orgtandfonline.com The benzofuran scaffold is an ideal core for designing such hybrid molecules due to its inherent biological activities and synthetic tractability. nih.govresearchgate.net
In the context of AD, researchers have designed novel hybrid compounds by linking a benzofuran moiety to other known pharmacophores. One strategy involved creating tacrine-benzofuran hybrids. tandfonline.com Tacrine is a known acetylcholinesterase (AChE) inhibitor, and by coupling it to a benzofuran derivative, the resulting hybrid molecule can inhibit AChE, chelate metal ions, and potentially interfere with the aggregation of amyloid-beta peptides—all key targets in AD. tandfonline.com
Another approach has focused on creating benzofuran-8-hydroxyquinoline hybrids. preprints.org These compounds were designed to act as multimodal agents by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as chelating biometals like iron that are implicated in oxidative stress in the AD brain. preprints.org The exploration of the neuroprotective chemical space of benzofuran scaffolds represents a promising strategy that could lead to the discovery of new substitution patterns with multi-target activity against the multiple events involved in neurodegenerative diseases. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
